2-(2,3-Difluorophenyl)-3-methylbutanoic acid
Overview
Description
2-(2,3-Difluorophenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aggregation-Induced Emission Nanofiber as a Dual Sensor
A study by Xue et al. (2017) demonstrated the synthesis of compounds exhibiting aggregation-induced emission properties. These compounds form gels and exhibit fluorescence enhancement, enabling them to act as effective dual sensors for aromatic amine and volatile acid vapors. The study highlights the potential application in developing sensitive and selective chemical sensors.
Radical Reactions for Organic Compound Synthesis
The research by Kondratov et al. (2015) explored radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers. This methodology was applied in the synthesis of 3,3-difluoro-GABA, showcasing the utility of fluorinated compounds in synthesizing biologically relevant molecules.
Synthesis and Electronic Properties of Tetrafluoropentacene
Chien et al. (2013) focused on the synthesis of 1,2,3,4-tetrafluoropentacene, analyzing its stability and charge transport properties in OFET devices. This study, detailed in their publication, opens avenues for the application of fluorinated aromatic compounds in electronic and optoelectronic devices.
New Calcium Indicators and Buffers
Tsien's work in 1980 introduced a new family of high-affinity buffers and optical indicators for Ca2+ with high selectivity against magnesium and protons. These compounds, derivatives of BAPTA, offer improved performance over traditional chelators like EGTA for biological applications, as detailed in the study.
Intramolecular Cyclization of Nitroalkanes
Nakamura et al. (2007) investigated the cyclization reaction of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines. This reaction, favored by electron-withdrawing groups, represents an innovative approach to functionalizing aromatic rings, as described in their publication.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCQKFNSXQYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.